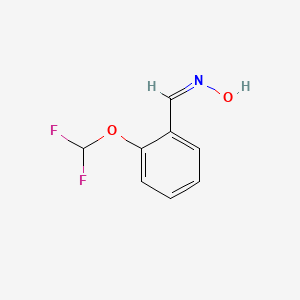
2-(Difluoromethyl)-1-ethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-1-ethyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and an ethyl group (-C2H5) attached to the imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-ethyl-1H-imidazole typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazoles using difluoromethylation reagents. For instance, the reaction of imidazole with difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper, can facilitate the transfer of the difluoromethyl group to the imidazole ring under controlled conditions. These methods are designed to optimize yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl imidazole derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl imidazole oxides, while substitution reactions can produce a variety of difluoromethyl-substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-1-ethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased resistance to degradation
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 2,2,2-Trifluoroethyl difluoromethyl ether
- Difluoromethyl nitrile oxide
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-1-ethyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H8F2N2 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1-ethylimidazole |
InChI |
InChI=1S/C6H8F2N2/c1-2-10-4-3-9-6(10)5(7)8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
UPEBKEWIIPRWSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)





![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)




